(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
CAS No.: 32396-82-0
VCID: VC6781440
Molecular Formula: C17H14O5
Molecular Weight: 298.294
* For research use only. Not for human or veterinary use.

Description |
The compound (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuran derivative characterized by its conjugated structure, which includes hydroxy and methoxy functional groups. This compound belongs to a class of organic molecules often studied for their biological and pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry and material science. Synthesis PathwayThe synthesis of (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the following steps:
This synthetic strategy ensures high yields and purity, making the compound accessible for further research. Biological ActivityStudies have demonstrated that compounds with similar structures exhibit significant biological properties:
While specific data for this compound may be limited, its structural analogs suggest promising pharmacological applications. Analytical CharacterizationThe compound can be analyzed using a variety of spectroscopic techniques:
These methods confirm the identity and purity of the compound. ApplicationsThe compound has potential applications in:
Comparative Analysis with Related CompoundsThe presence and position of functional groups significantly influence the compound's solubility, reactivity, and biological effects. |
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CAS No. | 32396-82-0 | ||||||||
Product Name | (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one | ||||||||
Molecular Formula | C17H14O5 | ||||||||
Molecular Weight | 298.294 | ||||||||
IUPAC Name | (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | ||||||||
Standard InChI | InChI=1S/C17H14O5/c1-20-11-4-5-12-14(9-11)22-16(17(12)19)8-10-3-6-13(18)15(7-10)21-2/h3-9,18H,1-2H3/b16-8- | ||||||||
Standard InChIKey | DQAUPRMHFBTWDC-PXNMLYILSA-N | ||||||||
SMILES | COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2 | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 1786779 | ||||||||
Last Modified | Aug 18 2023 |
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